molecular formula C10H11F3O B2868608 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol CAS No. 220675-92-3

1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B2868608
CAS No.: 220675-92-3
M. Wt: 204.192
InChI Key: DDTZKGMNCORHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethan-1-ol backbone, with a 3,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reduction of 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanone. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), under controlled conditions to yield the desired alcohol .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to produce the alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the alcohol can lead to the formation of the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.

Major Products Formed:

    Oxidation: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethanone.

    Reduction: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethane.

    Substitution: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethyl chloride or bromide.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both the trifluoromethyl group and the 3,4-dimethylphenyl substituent. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5,9,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTZKGMNCORHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.